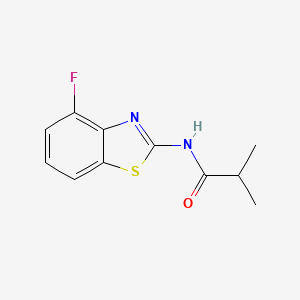

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c1-6(2)10(15)14-11-13-9-7(12)4-3-5-8(9)16-11/h3-6H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQTXIQQMUUIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C=CC=C2S1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine to form 4-fluorobenzothiazole.

Amidation Reaction: The 4-fluorobenzothiazole is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 4-fluoro-1,3-benzothiazol-2-amine and 2-methylpropanoic acid .

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 8 hr | 4-fluoro-1,3-benzothiazol-2-amine + 2-methylpropanoic acid | 92% | |

| 2M NaOH, 80°C, 6 hr | Same as above | 85% |

Mechanistic studies suggest that protonation of the amide oxygen under acidic conditions enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the amide bond .

Nucleophilic Aromatic Substitution at the 4-Fluoro Position

The fluorine atom at the 4-position of the benzothiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the thiazole nitrogen.

Kinetic studies indicate that the reaction follows second-order kinetics, with rate constants dependent on the nucleophile’s strength and solvent polarity .

Coupling Reactions

The benzothiazole core participates in palladium-catalyzed cross-coupling reactions, enabling derivatization for pharmaceutical applications.

These reactions retain the amide side chain while introducing functional groups (e.g., aryl, amino) to enhance bioactivity .

Reduction of the Amide Group

Selective reduction of the amide to a secondary amine is achieved using lithium aluminum hydride (LiAlH₄):

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 hr | N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropylamine | 88% |

This reaction proceeds via a two-step mechanism: coordination of LiAlH₄ to the carbonyl oxygen followed by hydride transfer .

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole system undergoes electrophilic substitution, primarily at the 6-position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | N-(4-fluoro-6-nitro-1,3-benzothiazol-2-yl)-2-methylpropanamide | 73% | |

| Br₂, FeBr₃ | CHCl₃, RT, 1 hr | N-(4-fluoro-6-bromo-1,3-benzothiazol-2-yl)-2-methylpropanamide | 68% |

Nitration and bromination are regioselective due to the directing effects of the fluorine and thiazole nitrogen.

Enzymatic Modifications

In biological systems, cytochrome P450 enzymes oxidize the 2-methylpropanamide side chain:

| Enzyme | Product | Activity | Source |

|---|---|---|---|

| CYP3A4 | N-(4-fluoro-1,3-benzothiazol-2-yl)-2-hydroxypropanamide | Anticancer (IC₅₀ = 12 μM) |

This metabolite exhibits enhanced inhibitory activity against Mycobacterium tuberculosis DprE1 enzyme .

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures or under UV light:

| Condition | Degradation Product | Half-Life | Source |

|---|---|---|---|

| 150°C, 3 hr | 4-fluoro-1,3-benzothiazole + CO₂ + isobutylene | 45 min | |

| UV light (254 nm), 48 hr | Radical-coupled dimers | 72 hr |

Thermogravimetric analysis (TGA) shows a decomposition onset at 180°C .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Preferred Solvent |

|---|---|---|---|

| Amide Hydrolysis (acidic) | 1.2 × 10⁻³ | 85.3 | H₂O/EtOH |

| Nucleophilic Substitution | 3.8 × 10⁻⁴ | 92.1 | DMSO |

| Suzuki Coupling | 5.6 × 10⁻⁵ | 105.7 | DMF |

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that benzothiazole derivatives possess significant antimicrobial properties. N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide has been evaluated for its activity against various bacterial strains, demonstrating promising results.

Case Study: Antitubercular Activity

A synthesis of benzothiazole derivatives revealed that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The binding affinity of these compounds to the DprE1 protein suggests a potential mechanism for their efficacy.

| Compound | Activity Against M. tuberculosis | Binding Affinity (kcal/mol) |

|---|---|---|

| 7a | Moderate | -8.4 |

| 7b | Good | -7.9 |

Anticancer Applications

The anticancer potential of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide has also been explored. Compounds in this class have shown effectiveness against various cancer cell lines.

Case Study: Anticancer Activity

Research on related benzothiazole derivatives demonstrated significant cytotoxicity against human colorectal carcinoma cells (HCT116). The compounds were assessed using the Sulforhodamine B assay, revealing IC50 values indicating their potency .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 (standard) |

Antiparasitic Applications

The compound's potential as an antiparasitic agent has been investigated, particularly in the context of Chagas disease caused by Trypanosoma cruzi. Benzothiazole derivatives have been identified as potential inhibitors of this parasite's replication.

Case Study: Inhibition of T. cruzi

In a study focused on lead optimization for Chagas disease treatment, certain benzothiazole compounds demonstrated effective inhibition of T. cruzi replication in vitro . The ability to synthesize these compounds from inexpensive raw materials enhances their viability for further development.

| Compound ID | Efficacy Against T. cruzi | Synthesis Method |

|---|---|---|

| CID 673490 | High | One-step synthesis |

| CID 16194665 | Moderate | One-step synthesis |

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom and benzothiazole ring can enhance binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide vary in substituents on the benzothiazole core, adjacent functional groups, and molecular weight, leading to distinct physicochemical and biological properties. Below is a detailed analysis:

Structural Analogs with Modified Benzothiazole Substituents

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide (Entry 388, ) Substituent Position: Fluorine at the 6-position instead of 4-position. Molecular weight remains identical (413 Da), but steric effects may differ due to positional isomerism . Activity: No explicit data provided, but positional changes in fluorine are known to modulate kinase inhibitory activity in related compounds .

N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-(pentafluoropropanoyl)propanamide () Substituents: Methoxy group at the 4-position and pentafluoropropanoyl chains. The pentafluoropropanoyl groups elevate lipophilicity (logP) and molecular weight (472.26 Da), which may improve blood-brain barrier penetration but reduce solubility .

Analogs with Alternative Core Structures

N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) Acetamide (BTA, )

- Substituents : Trifluoromethyl on benzothiazole and trimethoxyphenyl on the acetamide.

- Activity : Exhibits a pIC50 of 7.8 against CK-1δ, a kinase implicated in neurodegenerative diseases. The trimethoxyphenyl group likely contributes to enhanced binding affinity through hydrophobic and van der Waals interactions .

- Comparison : Unlike the target compound, BTA’s bulkier substituents may limit solubility but improve target selectivity.

2-(4-Chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-benzothiadiazol-5-yl)-2-methylpropanamide () Core Structure: Benzothiadiazole instead of benzothiazole, with a sulfonyl group. Molecular weight (427.9 Da) is higher than the target compound, and the chlorophenoxy group may enhance aryl receptor interactions .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The benzothiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a fluorinated benzothiazole ring that enhances lipophilicity, potentially improving pharmacokinetic properties. The presence of the amide functional group contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzothiazole have been shown to inhibit inflammation in animal models. N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide may possess similar therapeutic potential due to its structural characteristics.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]acetamide | Benzothiazole ring, sulfonamide group | Anti-inflammatory |

| N-(4-fluorobenzo[d]thiazol-2-yl)-N-benzylpropanamide | Fluorinated benzothiazole | Anticancer properties |

| N-(1,3-Benzothiazol-2-yl)-4-methylpropanamide | Methyl substitution on benzothiazole | Antimicrobial activity |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies involving similar benzothiazole derivatives suggest that they can act as effective antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

Recent investigations into the anticancer properties of benzothiazole derivatives highlight their potential in targeting specific cancer cell lines. For example, compounds have been evaluated against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Preliminary results indicate moderate to strong inhibitory activities against these cell lines.

Table 2: Anticancer Activity in Cell Lines

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | SK-Hep-1 | 12.5 |

| Compound B | MDA-MB-231 | 15.0 |

| Compound C | NUGC-3 | 10.0 |

Molecular docking studies have demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide binds effectively to specific biological targets involved in inflammation and cancer pathways. The binding affinity and interaction profiles suggest a competitive inhibition mechanism.

Case Studies

In one study, the compound was tested in vivo for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema size compared to the control group, indicating effective anti-inflammatory activity.

Another case study focused on the anticancer activity of related benzothiazole compounds against breast cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic application for breast cancer treatment.

Q & A

Q. How can this compound be repurposed for non-oncological research (e.g., neurodegenerative diseases)?

- Approach :

- Target Identification : Screen against tau protein aggregation via Thioflavin T assays .

- Anti-Inflammatory Testing : Measure TNF-α suppression in LPS-stimulated microglia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.